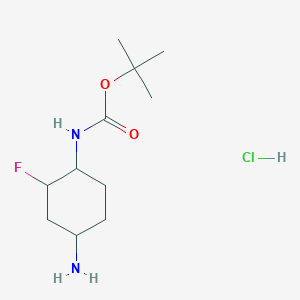
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H21FN2O2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl carbamate group and a fluorinated cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The fluorinated cyclohexyl ring is introduced through a series of reactions, including nucleophilic substitution and reduction. The final product is obtained by deprotecting the Boc group under acidic conditions, such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorinated cyclohexyl ring can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, fluorinated derivatives, and amino derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of new diagnostic tools and imaging agents .
Medicine
In medicinal chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity for these targets. The carbamate group can undergo hydrolysis to release the active amino derivative, which exerts its effects through various biochemical pathways[10][10].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate is unique due to its fluorinated cyclohexyl ring, which imparts distinct physicochemical properties. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable tool in research and development .
Eigenschaften
Molekularformel |
C11H22ClFN2O2 |
|---|---|
Molekulargewicht |
268.75 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
FQLYTSSAZNHTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


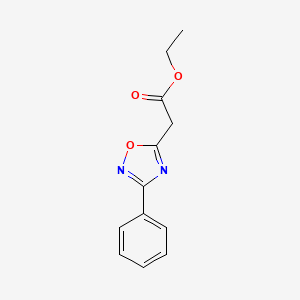
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
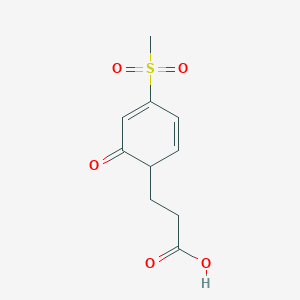

![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
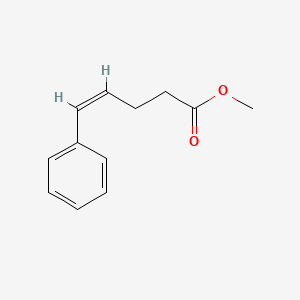
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
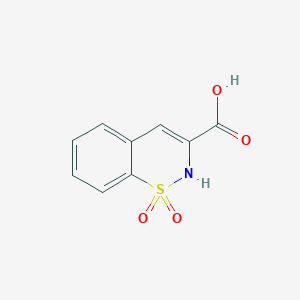
![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
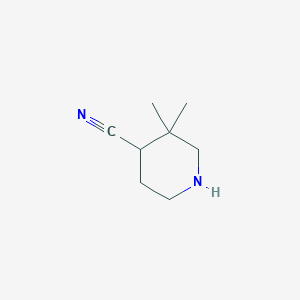
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)

